REACTION_CXSMILES
|
[O:1]1[CH2:22][CH:2]1[CH2:3][O:4][C:5]1[CH:21]=[CH:20][C:8]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1.[C:23]1([C:29]2[CH:34]=[CH:33][N:32]=[CH:31][CH:30]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[ClH:35]>O1CCOCC1.O>[Cl-:35].[OH:1][CH:2]([CH2:3][O:4][C:5]1[CH:21]=[CH:20][C:8]([C:9](=[O:10])[C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)[CH2:22][N+:32]1[CH:33]=[CH:34][C:29]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:30][CH:31]=1 |f:5.6|
|
Name
|
4-(2,3-epoxypropoxy)-4'-nitrobenzophenone
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
O1C(COC2=CC=C(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C2)C1
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at 70° C. for 18 hours the mixture
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 20° C.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 200 ml of chloroform
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].OC(C[N+]1=CC=C(C=C1)C1=CC=CC=C1)COC1=CC=C(C=C1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |